Silane, 2-propenyl-
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Overview
Description
Silane, 2-propenyl- is an organosilicon compound characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a silicon atom. This compound is notable for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique properties of the silicon atom, such as its ability to stabilize adjacent carbocations, make allyl silane a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, 2-propenyl- can be synthesized through several methods, including:
Palladium-Catalyzed Allylic Silylation: This method involves the reaction of allylic alcohols with disilanes under mild and neutral conditions.
Nickel-Catalyzed Silylation: Using nickel catalysts, allyl silane can be synthesized directly from allylic alcohols with high regioselectivity and E/Z-selectivity.
Copper-Catalyzed Hydrosilylation: This method allows for the regiodivergent synthesis of allyl silanes from simple allenes.
Industrial Production Methods: Industrial production of allyl silane often involves the use of scalable catalytic processes, such as the palladium-catalyzed silyl-Heck reaction, which provides high yields and selectivity .
Types of Reactions:
Electrophilic Substitution: Silane, 2-propenyl- undergoes electrophilic substitution reactions, where the silicon atom stabilizes the formation of a carbocation intermediate.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Hosomi-Sakurai Reaction: Silane, 2-propenyl- acts as a nucleophile in this reaction, forming carbon-carbon bonds with carbonyl compounds.
Common Reagents and Conditions:
Electrophiles: Such as hydrobromic acid and iodine, are commonly used in electrophilic substitution reactions.
Major Products:
Scientific Research Applications
Silane, 2-propenyl- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Photoredox Catalysis: Silane, 2-propenyl- serves as a versatile handle in visible-light photoredox catalysis, enabling the construction of various organic transformations.
Material Science: Silane, 2-propenyl- is employed in the synthesis of silicon-containing polymers.
Medicinal Chemistry: Its stability and low toxicity make it a valuable reagent in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of allyl silane in chemical reactions often involves the stabilization of carbocation intermediates by the silicon atom. This stabilization is due to the electron-donating properties of the carbon-silicon bond, which can stabilize a positive charge through hyperconjugation . In electrophilic substitution reactions, the formation of the carbon-electrophile bond is followed by the elimination of the silicon group, often assisted by a nucleophile .
Comparison with Similar Compounds
Vinyl Silane: Similar to allyl silane but with a vinyl group attached to the silicon atom.
Allylboronate: Contains a boron atom instead of silicon and is used in similar organic transformations.
Allylgermane: Features a germanium atom in place of silicon and exhibits similar reactivity.
Uniqueness of Allyl Silane: Silane, 2-propenyl- is unique due to its ability to stabilize carbocations effectively, making it a valuable reagent in electrophilic substitution and other reactions that involve carbocation intermediates. Its versatility in organic synthesis and low toxicity further distinguish it from similar compounds .
Properties
CAS No. |
18191-59-8 |
---|---|
Molecular Formula |
C3H8Si |
Molecular Weight |
72.18 g/mol |
IUPAC Name |
prop-2-enylsilane |
InChI |
InChI=1S/C3H8Si/c1-2-3-4/h2H,1,3H2,4H3 |
InChI Key |
DNAJDTIOMGISDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[SiH3] |
Origin of Product |
United States |
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